molecular formula C13H16FNO2 B13348353 Methyl (S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate

Methyl (S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B13348353
M. Wt: 237.27 g/mol
InChI Key: UQMVXIDFYRQQIS-ZDUSSCGKSA-N
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Description

Methyl (S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a fluorine atom, a benzyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

Methyl (S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The benzyl group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-1-benzyl-3-chloropyrrolidine-3-carboxylate
  • Methyl (S)-1-benzyl-3-bromopyrrolidine-3-carboxylate
  • Methyl (S)-1-benzyl-3-iodopyrrolidine-3-carboxylate

Uniqueness

Methyl (S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl (3S)-1-benzyl-3-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3/t13-/m0/s1

InChI Key

UQMVXIDFYRQQIS-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCN(C1)CC2=CC=CC=C2)F

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F

Origin of Product

United States

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